REACTION_CXSMILES
|
C[O:2][C:3]([C:5]1[O:9][N:8]=[C:7]([O:10][CH2:11][C:12]([O:14]CC)=[O:13])[CH:6]=1)=[O:4]>CO.[OH-].[Na+]>[C:3]([C:5]1[O:9][N:8]=[C:7]([O:10][CH2:11][C:12]([OH:14])=[O:13])[CH:6]=1)([OH:4])=[O:2] |f:2.3|
|
Name
|
|
Quantity
|
4 mmol
|
Type
|
reactant
|
Smiles
|
COC(=O)C1=CC(=NO1)OCC(=O)OCC
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
[OH-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
At the end of this time, the methanol is removed
|
Type
|
ADDITION
|
Details
|
the residue diluted with additional water
|
Type
|
FILTRATION
|
Details
|
The resulting precipitate is collected by filtration
|
Type
|
WASH
|
Details
|
washed with cold water
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
|
Smiles
|
C(=O)(O)C1=CC(=NO1)OCC(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |